molecular formula C17H27BN2O4 B1521910 tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1032758-87-4

tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B1521910
CAS No.: 1032758-87-4
M. Wt: 334.2 g/mol
InChI Key: QGBJKHALDLKAGX-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The compound can be synthesized through various reactions. For instance, it has been synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular formula (C16H28BNO4), molecular weight (309.21), and its solid form .

Scientific Research Applications

Synthesis and Biological Activity

  • Tert-butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a key intermediate in synthesizing various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a drug for treating lung cancer. A study by Zhao et al. (2017) detailed a rapid synthetic method for creating this compound, emphasizing its importance in medicinal chemistry (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Role in Antibacterial Agents

  • This compound also plays a role in the development of new antibacterial agents. Bouzard et al. (1992) synthesized a series of fluoro-naphthyridines, which displayed significant in vitro and in vivo antibacterial activities. The tert-butyl moiety in these compounds contributed to the variability in their antibacterial potency (D. Bouzard, P. D. Di Cesare, M. Essiz, et al., 1992).

Application in Catalysis

  • The this compound structure has been instrumental in the field of catalysis. For example, a study by Dong et al. (2017) reported the design and synthesis of a palladium catalyst based on similar structural frameworks, demonstrating its efficacy in alkoxycarbonylation of alkenes, an important process in industrial chemistry (Kaiwu Dong, Xianjie Fang, Samet Guelak, et al., 2017).

Environmental and Safety Research

  • Research by Chen et al. (2008) involved evaluating the genotoxic effects of chemicals related to this compound. Their study on methyl-tert-butyl ether, a related compound, showed its potential to induce DNA damage in human lymphocytes, highlighting the environmental and safety aspects of such compounds (Colin S. Chen, Y. Hseu, Shih-hsiung Liang, et al., 2008).

Development of New Medicines

  • The tert-butyl group in these compounds has been explored for developing new drugs. Chavchich et al. (2016) conducted structure-activity relationship studies on similar compounds for developing new antimalarial drugs. Their research identified JPC-3210, a compound with a tert-butyl group, as a lead compound due to its superior antimalarial activity and lower cytotoxicity (M. Chavchich, G. Birrell, A. Ager, et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the synthesis of biologically active compounds , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The compound, also known as 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester, is a boronic ester. Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is part of many biochemical pathways, particularly in the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . Therefore, the compound’s bioavailability may be affected by the pH of the biological environment.

Result of Action

The suzuki-miyaura cross-coupling reaction, in which the compound likely participates, is a key step in the synthesis of many biologically active compounds . Therefore, the compound’s action could potentially contribute to the biological activity of these compounds.

Action Environment

Environmental factors, such as pH, can significantly influence the action of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that the compound may undergo, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities and are used in the fields of medicine, pesticides, functional materials, and chemical engineering . Therefore, the compound and its derivatives may have potential applications in these fields.

Properties

IUPAC Name

tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJKHALDLKAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659279
Record name tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-87-4
Record name tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester (3.286 g) in THF (50 mL) at −78° C. was added n-butyllithium (5.15 mL of a 2.5 M solution in hexanes). After stirring at −78° C. for 20 min, triisopropyl borate (5.31 mL) was added. The reaction was warmed to −45° C. over 4 h, then, neopentyl glycol (1.19 g) was added. The reaction was warmed to room temperature over 16 h and then quenched with ice/water (70 mL) and extracted into dichloromethane (3×40 mL). The organic layers were dried (MgSO4), reduced in vacuo and purified on silica to give methyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester as an off-white solid.
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3.286 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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